![molecular formula C7H9N3O2S B2853423 (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid CAS No. 330182-14-4](/img/structure/B2853423.png)
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid is an organic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a sulfanyl group at the 4-position, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid. For instance, a series of N-arylacetamides were synthesized that exhibited significant antibacterial activity. The synthesis was driven by the need to develop new antibacterial agents amid rising antibiotic resistance. The derivatives showed promising results against various bacterial strains, suggesting their potential as therapeutic agents in treating bacterial infections .
Hypolipidemic Activity
Another significant application of this compound is its hypolipidemic activity. A study synthesized novel derivatives of this compound and evaluated their effects on lipid profiles in vivo. In experiments involving high-fat diet-induced hyperlipidemia in rats, certain derivatives demonstrated substantial antihyperlipidemic effects, indicating their potential use in managing dyslipidemia and related cardiovascular diseases .
Antitumor Activity
The compound has also been explored for its antitumor properties. Research indicates that various derivatives can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both of which are crucial enzymes in nucleotide synthesis and cell proliferation. Some derivatives exhibited IC50 values in the nanomolar range against human tumor cell lines, showcasing their potential as anticancer agents . The presence of specific substituents on the pyrimidine ring was found to enhance their inhibitory potency.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Studies have indicated that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, variations in substituents can alter the binding affinity to target enzymes and receptors, impacting efficacy and selectivity .
Potential Applications in Neurology
Emerging research suggests that compounds based on this compound may have applications in neurology due to their interaction with muscarinic acetylcholine receptors. These compounds could serve as positive allosteric modulators, enhancing cholinergic signaling which is relevant for conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-methyl-pyrimidin-6-ylsulfanyl)-acetic acid: Similar structure but with different substitution pattern.
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a sulfanyl group on the pyrimidine ring, which can influence its reactivity and interactions in various applications.
Biological Activity
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid, a compound with a pyrimidine core, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with an amino group and a sulfanyl-acetic acid moiety. Its molecular formula is C6H8N2O2S.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both critical enzymes in nucleotide synthesis pathways. Inhibition of these enzymes can lead to "thymineless death," which is particularly relevant in cancer therapy and antimicrobial treatments .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, derivatives of this compound have been reported to exhibit significant activity against Mycobacterium tuberculosis. A molecular docking study indicated that certain derivatives bind effectively to cyclopropane mycolic acid synthase 1, an enzyme essential for the bacterial cell wall synthesis, showing up to threefold potency compared to ethambutol, a first-line tuberculosis drug .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The compound has been shown to possess dual inhibitory activity against human TS and DHFR, with IC50 values indicating potent inhibition at nanomolar concentrations. For example, one derivative displayed an IC50 of 54 nM against human TS and 2.2 µM against DHFR .
Table 1: Inhibitory Potencies of this compound Derivatives
Compound | Target Enzyme | IC50 (nM) | Reference |
---|---|---|---|
Compound 1 | Human TS | 54 | |
Compound 1 | Human DHFR | 2200 | |
Compound 6c | Cyclopropane Mycolic Acid Synthase 1 | <1000 |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various derivatives of this compound against E. coli and M. tuberculosis. The results indicated that compounds with specific aryl substitutions showed enhanced potency, suggesting that structural modifications can significantly influence biological activity.
Case Study 2: Anticancer Potential
In another investigation, the compound was tested on several cancer cell lines including A431 and HT29. The results revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Properties
IUPAC Name |
2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4-2-5(10-7(8)9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGIRZJDRCSTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.